molecular formula C12H14N2O B7851892 8-methoxy-N,2-dimethylquinolin-4-amine

8-methoxy-N,2-dimethylquinolin-4-amine

Cat. No.: B7851892
M. Wt: 202.25 g/mol
InChI Key: CQGSFEYORGXDRT-UHFFFAOYSA-N
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Description

8-Methoxy-N,2-dimethylquinolin-4-amine (CID 62197432) is an organic compound with the molecular formula C12H13BrN2O . This quinoline derivative serves as a valuable synthetic intermediate and core structure in advanced materials science and medicinal chemistry research. In the field of organic electronics, structurally related methoxy- and dimethylamino-substituted quinoline compounds are key building blocks for developing novel polycyclic aromatic systems used in the emissive layers of organic light-emitting diodes (OLEDs) and other electroluminescent devices . Furthermore, quinoline scaffolds with specific substitution patterns are frequently investigated in pharmaceutical research for their potential biological activity, positioning this compound as a candidate for the synthesis of targeted therapeutic agents . This product is supplied with a guaranteed purity of not less than 98% and is intended for research and development purposes exclusively . It is strictly for use in laboratory or industrial settings and is not certified for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

8-methoxy-N,2-dimethylquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-8-7-10(13-2)9-5-4-6-11(15-3)12(9)14-8/h4-7H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGSFEYORGXDRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)OC)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on the Quinoline Core

  • 8-Methoxy Group: The electron-donating methoxy group at position 8 influences electronic distribution, reducing electrophilicity at the quinoline core compared to nitro- or halogen-substituted analogs (e.g., NQ1 in has a 3-nitro group, which is strongly electron-withdrawing) .
  • 2-Methyl Group: A methyl group at position 2 introduces steric hindrance, which may affect molecular packing (e.g., melting points) or binding interactions. For instance, 2-chloro-N-(4-methoxyphenyl)quinolin-4-amine () replaces the methyl with a chloro group, increasing polarity but reducing steric bulk .
  • N-Methylation at Position 4: Compared to 8-methoxy-2-methylquinolin-4-amine (), the N-methyl group in the target compound likely increases lipophilicity (logP) by ~0.5–1.0 units, based on trends in similar N-alkylated quinolines .

Physicochemical Properties

Compound Name Molecular Formula Melting Point (°C) Key Substituents Reference
8-Methoxy-N,2-dimethylquinolin-4-amine C₁₂H₁₄N₂O Not reported 8-OCH₃, 2-CH₃, N-CH₃ (4) -
8-Methoxy-2-methylquinolin-4-amine C₁₁H₁₂N₂O Not reported 8-OCH₃, 2-CH₃, NH₂ (4)
NQ1 (3-nitroquinoline derivative) C₂₅H₁₉N₃O₄ 222 6-OBz, 7-OCH₃, 3-NO₂
2-Chloro-N-(4-methoxyphenyl)quinolin-4-amine C₁₆H₁₃ClN₂O Not reported 2-Cl, 4-NH-(4-OCH₃Ph)
  • Melting Points: Nitro-substituted analogs (e.g., NQ1, mp 222°C) generally exhibit higher melting points due to stronger intermolecular interactions compared to methoxy- or methyl-substituted quinolines .
  • Molecular Weight : The target compound (MW: 202.26 g/mol) is lighter than brominated analogs like NQ4 (MW: 480.48 g/mol), which may improve bioavailability .

Spectroscopic Characteristics

  • ¹H NMR: NQ1 (): δ 9.87 (quinoline-2-H), 5.20 (CH₂Ph), 4.0 (OCH₃), 3.8 (C≡CH) . 8-Methoxy-3-methylquinolin-4-amine (): δ 9.27 (quinoline-2-H), 4.0 (OCH₃), 3.8 (C≡CH) . The target compound’s N-methyl group would likely appear as a singlet near δ 3.0–3.5, absent in ’s NH₂ analog .
  • Mass Spectrometry :

    • NQ1 : EI-MS m/z 425 [M]⁺ .
    • NQ6 (brominated analog): EI-MS m/z 390 [M+1]⁺ .

Data Tables

Table 1: Comparative Physicochemical Data

Compound Name Molecular Formula Melting Point (°C) Substituents Reference
This compound C₁₂H₁₄N₂O - 8-OCH₃, 2-CH₃, N-CH₃ -
8-Methoxy-2-methylquinolin-4-amine C₁₁H₁₂N₂O - 8-OCH₃, 2-CH₃, NH₂
NQ1 C₂₅H₁₉N₃O₄ 222 6-OBz, 7-OCH₃, 3-NO₂
NQ4 (brominated analog) C₂₃H₁₈BrN₃O₄ 268 6-OBz, 7-OCH₃, 3-NO₂

Preparation Methods

Substituted Aniline Precursors for Regioselective Methoxy and Methyl Group Placement

To introduce the 8-methoxy group, 2-methoxy-4-nitroaniline serves as an ideal precursor. Under Skraup conditions with methylvinylketone, cyclization yields 2-methyl-8-methoxyquinoline-4-nitro derivatives. The methyl group at position 2 originates from methylvinylketone, while the methoxy group at position 8 derives from the ortho-methoxy substituent of the aniline precursor. Subsequent reduction of the nitro group at position 4 (e.g., via hydrogenation with Raney nickel) produces 4-amino-2-methyl-8-methoxyquinoline.

Critical Considerations :

  • Acid Catalyst : Concentrated sulfuric acid or o-phosphoric acid is typically employed to promote cyclization.

  • Temperature Control : Reactions are conducted at 100–120°C to avoid decomposition of sensitive intermediates.

Radical Oxidative Decarboxylation for Methyl Group Introduction at Position 2

For quinolines lacking inherent methyl groups, silver-catalyzed radical oxidative decarboxylation offers a pathway to introduce alkyl substituents. While source demonstrates this method for tert-butyl group installation at position 2, substituting trimethylacetic acid with acetic acid enables methyl group incorporation.

General Procedure for Methyl Group Installation

  • Substrate Preparation : Begin with 8-methoxyquinoline-4-amine (synthesized via Skraup reaction and nitro reduction).

  • Decarboxylation Reaction :

    • Combine the quinoline derivative with acetic acid (3.0 mmol), silver nitrate (0.6 mmol), and ammonium persulfate (3.0 mmol) in acetonitrile and 10% H2SO4.

    • Heat at 80°C to initiate radical formation, leading to decarboxylation and methyl group attachment at position 2.

  • Workup : Neutralize with aqueous NH4OH, extract with ethyl acetate, and purify via silica gel chromatography.

Yield Optimization :

  • Silver Catalyst Loading : Increasing silver nitrate to 1.2 mmol improves methyl group incorporation efficiency.

  • Solvent System : Acetonitrile with 10% H2SO4 enhances reaction homogeneity and radical stability.

Reductive Amination and N-Methylation at Position 4

Introducing the N-methylamine group at position 4 necessitates sequential nitro reduction and methylation.

Nitro Reduction to Primary Amine

Hydrogenation of 8-methoxy-2-methylquinoline-4-nitro (from Skraup reaction) using Raney nickel (45 psi H2, ethanol, 45 minutes) affords 4-amino-8-methoxy-2-methylquinoline.

N-Methylation via Eschweiler-Clarke Reaction

Treat the primary amine with formaldehyde (excess) and formic acid under reflux to achieve exhaustive methylation.

Reaction Conditions :

  • Temperature : 100°C for 8 hours.

  • Workup : Extract with dichloromethane, wash with brine, and concentrate under reduced pressure.

Challenges :

  • Over-Methylation : Controlled stoichiometry of formaldehyde prevents dimethylation.

  • Byproduct Formation : Use of anhydrous conditions minimizes hydrolysis of intermediates.

Alternative Pathways: Ugi-Azide and Nucleophilic Substitution

Nucleophilic Substitution for Amine Linker Integration

Aminoethyl linkers are installed via nucleophilic substitution of chloroacetylated intermediates. For example:

  • Chloroacetylate 8-methoxyquinolin-4-amine using chloroacetyl chloride and triethylamine.

  • Substitute chloride with azide (NaN3, DMF), then reduce to amine via Staudinger reaction (PPh3, THF).

Applications :

  • Linker Flexibility : Ethylenediamine linkers enable conjugation with amino acids or pharmacophores.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesLimitations
Skraup CyclizationAniline cyclization, nitro reduction60–75Regioselective, scalableRequires hazardous acids
Radical DecarboxylationMethyl group installation50–65Modular alkyl group introductionSilver catalyst cost
Reductive MethylationNitro reduction, Eschweiler-Clarke70–85High N-methylation efficiencyOver-methylation risk

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify substituent positions (e.g., methoxy at C8, methyl at C2) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ peak at m/z 217.12) .
  • InChI Key : Cross-referencing with databases using identifiers like HNYJDSVTOYNOLT-UHFFFAOYSA-N ensures structural validation .

What strategies are employed to resolve contradictions in reported biological activities of quinoline derivatives?

Advanced Research Question

  • Meta-Analysis : Compare data across studies using similar substituents (e.g., methoxy vs. chloro groups at C8 ).
  • Dose-Response Curves : Re-evaluate IC50_{50} values under standardized assay conditions (e.g., cytotoxicity against MCF-7 cells ).
  • Purity Verification : Reproduce synthesis with HPLC purity >98% to exclude side-product interference .

How can structure-activity relationships (SAR) guide the optimization of this compound for anticancer applications?

Advanced Research Question

  • Substituent Effects : Methyl at C2 enhances lipophilicity, while methoxy at C8 improves DNA intercalation .
  • Methodology :
    • In Silico Docking : Predict binding affinity to topoisomerase II using software like AutoDock .
    • In Vitro Testing : Compare analogues with varied substituents (e.g., 7-chloro vs. 8-methoxy derivatives ).

What analytical challenges arise in quantifying this compound in biological matrices?

Advanced Research Question

  • Matrix Interference : Use LC-MS/MS with deuterated internal standards (e.g., methylamine-d5DCl ) to improve accuracy.
  • Extraction Efficiency : Optimize solid-phase extraction (SPE) protocols at pH 7.4 to recover >90% of the compound .
  • Limit of Detection (LOD) : Validate methods to achieve LOD <10 ng/mL in plasma .

How do reaction conditions influence regioselectivity in quinoline functionalization?

Advanced Research Question

  • Oxidation vs. Substitution : Mild oxidants (e.g., H2_2O2_2) favor quinoline N-oxide formation, while strong acids promote C4 amination .
  • Solvent Effects : Polar aprotic solvents (DMF) enhance nucleophilic substitution at C4 .
  • Catalytic Systems : Pd(OAc)2_2 improves yield in Suzuki-Miyaura coupling for aryl modifications .

What methodologies validate the compound’s mechanism of action in enzyme inhibition studies?

Advanced Research Question

  • Kinetic Assays : Measure KiK_i values via Lineweaver-Burk plots for competitive inhibition .
  • Fluorescence Quenching : Monitor changes in tryptophan emission upon binding to cytochrome P450 isoforms .
  • X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., EGFR kinase ).

How can spectral data inconsistencies (e.g., NMR shifts) be troubleshooted during characterization?

Advanced Research Question

  • Deuterated Solvents : Use DMSO-d6 to eliminate solvent peaks overlapping with aromatic signals .
  • 2D NMR : Employ COSY and HSQC to assign coupled protons and carbons unambiguously .
  • Dynamic Exchange : Account for tautomerism in D2_2O by analyzing spectra at multiple temperatures .

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